molecular formula C19H20N4O2S B2579535 5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1309185-02-1

5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2579535
CAS No.: 1309185-02-1
M. Wt: 368.46
InChI Key: VZQNBOGPUCIGIT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazol-3-one core substituted at position 4 with a phenyl group and at position 5 with a piperidin-4-yl moiety. The piperidine nitrogen is further functionalized with a (5-methyl-2-thienyl)carbonyl group. Its molecular formula is C₂₀H₂₁FN₄O₂S, with a molecular weight of 400.47 g/mol .

Properties

IUPAC Name

3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-7-8-16(26-13)18(24)22-11-9-14(10-12-22)17-20-21-19(25)23(17)15-5-3-2-4-6-15/h2-8,14H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQNBOGPUCIGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound characterized by a triazolone ring system. This compound incorporates various structural elements such as a piperidine moiety and a thienyl carbonyl group, which contribute to its potential biological activities. While specific literature on this compound is limited, insights can be drawn from related compounds and structural analogs.

Structural Features

The compound's structure can be broken down into several key components:

ComponentDescription
Triazolone Core A five-membered ring containing three nitrogen atoms, known for diverse pharmacological applications.
Piperidine Moiety A six-membered ring containing one nitrogen atom that often enhances biological activity.
Thienyl Carbonyl Group A sulfur-containing heterocyclic group that may influence the compound's interaction with biological targets.

Biological Activities of Related Compounds

Compounds with a similar triazolone structure have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, studies indicate that certain 1,2,4-triazoles inhibit bacterial cell wall synthesis and protein production .
  • Anticancer Properties : Research has highlighted that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to our target have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : Some triazole-containing compounds exhibit anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

Several studies provide insights into the biological activities of triazole derivatives:

Study 1: Anticancer Activity

A study evaluated various 1,2,4-triazole derivatives against human colon cancer (HCT116) cells. One compound showed high anticancer activity with an IC50 value of 4.363 μM compared to doxorubicin . This suggests that similar modifications in the target compound might yield promising anticancer agents.

Study 2: Antimicrobial Efficacy

Another research focused on the synthesis of triazolo-thiadiazoles and their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited potent antibacterial activity, highlighting the potential for similar structures to influence microbial resistance .

Synthesis Pathway

The synthesis of this compound typically involves multiple synthetic steps including:

  • Formation of the triazolone core through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Incorporation of the thienyl carbonyl group through acylation reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Acyl Group on Piperidine Position 4 Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound (BL19962) 5-Methyl-2-thienylcarbonyl Phenyl 400.47 Under investigation
BL19957 5-Bromo-2-furoyl 4-Fluorobenzyl 449.27 Not reported
Compound 5-Bromo-2-furoyl Phenyl 417.26 Not reported
GSK2194069 Cyclopropanecarbonyl Benzofuranyl-phenyl 473.52 β-Ketoacyl-ACP reductase inhibitor
5-(4-Nitrophenyl)-triazole-3-thione N/A Phenyl 300.33 Antimicrobial (preclinical)

Research Findings and Implications

  • Electronic Effects : Bromine (BL19957) and methoxy (BL19958) groups increase electrophilicity and solubility, respectively, but may reduce metabolic stability .
  • Lipophilicity : The 5-methylthienyl group in the target compound balances lipophilicity (logP ~2.2) for membrane permeability without excessive hydrophobicity .
  • Enzyme Inhibition : GSK2194069’s cyclopropanecarbonyl group enhances binding to β-ketoacyl-ACP reductase, suggesting acyl group modifications critically influence target affinity .

Q & A

Basic Experimental Design: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves coupling the 5-methylthiophene carbonyl group to the piperidine ring, followed by triazolone ring formation. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency, as demonstrated in analogous triazolone syntheses .
  • Catalyst optimization : Employ Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) or acid/base catalysts for cyclization steps.
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product.
  • Yield tracking : Monitor intermediates via TLC and confirm purity with HPLC (>95%) .

Advanced Synthesis: What strategies address steric hindrance during the piperidine-thiophene coupling step?

Answer:
Steric hindrance from the 5-methylthienyl group can slow nucleophilic substitution. Mitigation methods include:

  • Temperature modulation : Increase reaction temperature (80–100°C) to overcome activation barriers.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as shown in similar heterocyclic systems .
  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to direct coupling at the 4-position .

Basic Characterization: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., thiophene carbonyl at piperidine-1-position and phenyl at triazolone-4-position). Look for characteristic shifts: thiophene protons at δ 6.5–7.0 ppm and triazolone carbonyl at ~165 ppm .
  • X-ray crystallography : Resolve crystal packing using ORTEP-3 to validate stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) with HRMS or ESI-MS .

Advanced Computational Analysis: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Functional selection : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, highlighting electron-deficient regions (e.g., triazolone carbonyl) for nucleophilic attack .
  • Solvent effects : Include PCM models to simulate polar environments and predict solvatochromic shifts.
  • Transition-state analysis : Identify rate-limiting steps in hydrolysis or metabolic degradation pathways .

Data Contradiction Analysis: How to resolve discrepancies in reported bioactivity across studies?

Answer:
Conflicting bioactivity data may arise from:

  • Assay variability : Standardize assays (e.g., IC50_{50} measurements) using identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Structural analogs : Compare substituent effects (e.g., methyl vs. chloro groups on thiophene) to isolate pharmacophore contributions .
  • Metabolic stability : Assess compound half-life in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

Pharmacological Profiling: What in vitro models are suitable for evaluating kinase inhibition potential?

Answer:

  • Kinase panels : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cell-based assays : Measure antiproliferative effects in cancer lines (e.g., MCF-7) with IC50_{50} values normalized to positive controls (e.g., imatinib) .
  • Selectivity profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .

Stability and Storage: How to mitigate hygroscopicity and oxidative degradation?

Answer:

  • Storage conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : Convert to a stable lyophilized form if aqueous solubility is sufficient.
  • Analytical monitoring : Track degradation via HPLC-UV at 254 nm and LC-MS for byproduct identification .

Structure-Activity Relationship (SAR) Studies: Which substituents enhance triazolone ring bioactivity?

Answer:

  • Electron-withdrawing groups : Introduce nitro or fluoro substituents on the phenyl ring to enhance electron deficiency and binding affinity .
  • Piperidine modifications : Replace methylthienyl with bulkier groups (e.g., naphthyl) to improve hydrophobic interactions in enzyme pockets .
  • Triazolone substitution : Test N-alkyl vs. N-aryl derivatives to modulate metabolic stability .

Troubleshooting Low Yield in Final Cyclization Step

Answer:

  • Reagent purity : Ensure anhydrous conditions and fresh coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Byproduct removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
  • Alternative routes : Explore microwave-assisted cyclization or flow chemistry for improved kinetics .

Green Chemistry Approaches: Can solvent-free or catalytic methods be applied?

Answer:

  • Mechanochemical synthesis : Grind reactants (e.g., piperidine derivative and triazolone precursor) with a catalytic amount of K2 _2CO3_3 .
  • Biocatalysis : Use lipases or transaminases for enantioselective synthesis of chiral intermediates .
  • Recyclable solvents : Replace DMF with cyclopentyl methyl ether (CPME) for improved sustainability .

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